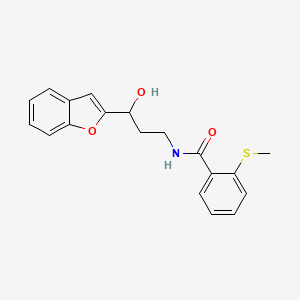
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3S
- CAS Number : 1448054-61-2
Structural Features
The molecule features:
- A benzofuran moiety , which is known for various biological activities.
- A hydroxypropyl group , which may enhance solubility and bioavailability.
- A methylthio group , potentially contributing to its pharmacological properties.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown growth inhibitory effects against various cancer cell lines. A study reported that a related benzofuran derivative exhibited GI50 values of 2.37 μM against HCT15 (colon cancer) and 2.20 μM against MDA-MB-231 (breast cancer) cell lines .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 35 | ACHN (kidney) | 2.74 |
| Compound 35 | HCT15 (colon) | 2.37 |
| Compound 35 | MDA-MB-231 (breast) | 2.20 |
| Compound 36 | NCI-H460 (lung) | 4.00 |
Antimicrobial Activity
Benzofuran derivatives have also been studied for their antimicrobial properties. The literature suggests that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanism of action for this compound likely involves:
- Inhibition of cellular proliferation through interference with cell cycle progression.
- Induction of apoptosis in cancer cells, possibly via mitochondrial pathways.
- Interaction with specific enzymes or receptors , modulating their activity to exert therapeutic effects.
Study on Anticancer Activity
A recent study highlighted the efficacy of a related benzofuran compound in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions. Preliminary SAR studies suggest that modifications at the C-2 position significantly affect cytotoxic activity, emphasizing the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-24-18-9-5-3-7-14(18)19(22)20-11-10-15(21)17-12-13-6-2-4-8-16(13)23-17/h2-9,12,15,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHOAVMTZJKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














